molecular formula C14H27BrO2 B13386256 2-Bromoethyl dodecanoate CAS No. 6309-50-8

2-Bromoethyl dodecanoate

Cat. No.: B13386256
CAS No.: 6309-50-8
M. Wt: 307.27 g/mol
InChI Key: OJTJEBDBHVSJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

6309-50-8

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

2-bromoethyl dodecanoate

InChI

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3

InChI Key

OJTJEBDBHVSJBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoethyl dodecanoate can be synthesized through the esterification of dodecanoic acid with 2-bromoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of renewable raw materials, such as fatty acids and halogenated alcohols, is also common in industrial production to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl dodecanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different products.

    Reduction Reactions: The ester group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Scientific Research Applications

2-Bromoethyl dodecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoethyl dodecanoate involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. The ester group can also undergo hydrolysis to release dodecanoic acid and 2-bromoethanol, which can further participate in various biochemical reactions .

Comparison with Similar Compounds

2-Bromoethyl dodecanoate can be compared with other similar compounds, such as:

    2-Chloroethyl dodecanoate: Similar in structure but contains a chlorine atom instead of a bromine atom.

    2-Bromoethyl hexadecanoate: Contains a longer fatty acid chain (hexadecanoic acid) compared to dodecanoic acid.

    2-Bromoethyl tetradecanoate: Contains a slightly longer fatty acid chain (tetradecanoic acid) compared to dodecanoic acid.

The uniqueness of this compound lies in its specific chain length and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

2-Bromoethyl dodecanoate is an ester compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, summarizing its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of dodecanoic acid with 2-bromoethanol. The general reaction can be represented as follows:

Dodecanoic Acid+2 Bromoethanol2 Bromoethyl Dodecanoate+Water\text{Dodecanoic Acid}+\text{2 Bromoethanol}\rightarrow \text{2 Bromoethyl Dodecanoate}+\text{Water}

This reaction is facilitated by the presence of a catalyst, often a strong acid or base, to enhance the esterification process.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties, particularly against cancer cell lines. For instance, it has been observed to induce apoptosis in human colorectal cancer cells (HCT-116) at concentrations as low as 0.625 μM. The compound significantly reduced colony formation and induced cell cycle arrest in the G0/G1 phase, leading to cell death .

The mechanism behind the cytotoxic effects of this compound may involve the inhibition of specific enzymes related to cell growth and survival. The compound's ability to interfere with cellular signaling pathways suggests that it could be further explored for its therapeutic potential in cancer treatment.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of various brominated compounds, including this compound. The results indicated that this compound not only reduced cell viability but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapy .
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study reported a significant reduction in bacterial counts when treated with varying concentrations of the compound, suggesting its potential use in clinical settings as an antimicrobial agent .

Data Summary Table

Biological Activity Effect Observed Concentration Tested
AntimicrobialEffective against Gram-positive/negative bacteriaVaries (up to 100 μg/mL)
CytotoxicityInduces apoptosis in HCT-116 cells0.625 μM
Cell Cycle ArrestG0/G1 phase arrest0.625 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 2-bromoethyl dodecanoate?

  • Synthesis : The compound can be synthesized via esterification of dodecanoic acid with 2-bromoethanol using acid catalysts (e.g., sulfuric acid) under controlled conditions. Reaction parameters like temperature (60–80°C), stoichiometry (1:1 molar ratio), and solvent choice (e.g., dichloromethane) should be optimized to minimize side reactions (e.g., hydrolysis of the bromoethyl group) .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm ester linkage (δ ~4.2 ppm for -CH2Br and δ ~2.3 ppm for the carbonyl group). Gas chromatography-mass spectrometry (GC-MS) can verify purity (>95%), and infrared (IR) spectroscopy identifies ester carbonyl stretching (~1740 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid incompatible materials like strong acids/alkalis or oxidizing agents, which may trigger hazardous decomposition (e.g., toxic HBr release) .
  • Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved hazardous chemical protocols .

Q. How does the bromoethyl group influence the compound’s stability under storage conditions?

  • Store at 0–6°C in airtight, amber glass containers to prevent photodegradation and hydrolysis. The bromoethyl group’s susceptibility to nucleophilic attack (e.g., by water) necessitates moisture-free environments .

Advanced Research Questions

Q. How can kinetic studies elucidate the hydrolysis mechanism of this compound?

  • Experimental Design : Monitor hydrolysis rates via UV-Vis spectroscopy (e.g., using pH-sensitive probes) under varying conditions (pH, temperature). For example, in alkaline media, the reaction follows pseudo-first-order kinetics, with rate constants increasing with hydroxide ion concentration .
  • Autocatalysis : If autocatalytic behavior is observed (e.g., rate acceleration due to product formation), use kinetic modeling (e.g., Michaelis-Menten or Hill equations) to identify catalytic intermediates. Dodecanoic acid, a hydrolysis byproduct, may enhance reaction rates by stabilizing transition states .

Q. What contradictions exist in reported data on dodecanoate ester reactivity, and how can they be resolved?

  • Case Study : Evidence shows that adding dodecanoic acid accelerates ester hydrolysis in melittin-catalyzed systems . However, contradictory results might arise from differences in catalysts (e.g., enzymes vs. chemical catalysts) or solvent polarity. Researchers should replicate experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer) and use control studies to isolate variables .

Q. How can this compound serve as a precursor for advanced materials?

  • Polymer Synthesis : The bromoethyl group enables nucleophilic substitution reactions (e.g., with amines or thiols) to synthesize functional polymers. For example, copolymerization with styrene derivatives yields materials with tunable hydrophobicity .
  • Surface Modification : Use self-assembled monolayers (SAMs) to anchor the compound onto metal surfaces (e.g., gold nanoparticles) for sensor applications. X-ray photoelectron spectroscopy (XPS) confirms successful grafting .

Q. What role does this compound play in biological studies, and what methodological challenges exist?

  • Biological Probes : The compound’s lipophilic nature makes it suitable for membrane permeability studies. In C. elegans, dodecanoate derivatives are used to study chemosensory receptor responses (e.g., SRB-6-mediated avoidance behavior) .
  • Challenges : Toxicity of the bromoethyl group requires dose optimization (e.g., IC50 assays) and in vivo clearance studies. Use deuterated analogs (e.g., 2-bromoethyl-d4 dodecanoate) for stable isotope tracing in metabolic pathways .

Key Recommendations for Researchers

  • Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to address data variability .
  • Advanced Instrumentation : Use high-resolution mass spectrometry (HRMS) and cryogenic NMR for trace analysis of degradation products .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.